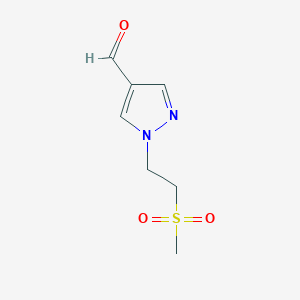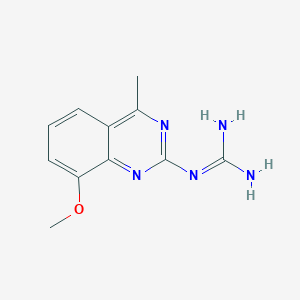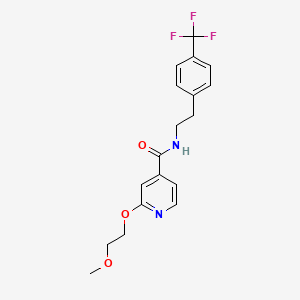
1-(2-Methylsulfonylethyl)pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole carbaldehydes, including derivatives such as 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, involves the use of Vilsmeier-Haack reagent, which is a common method for introducing formyl groups into aromatic compounds. The process results in a series of novel compounds with the pyrazole carbaldehyde structure as the core. The confirmation of the synthesized compounds' structures is typically achieved through various analytical techniques, including elemental analysis, 1H-NMR, and 13C-NMR. In some cases, the structure of intermediates is further investigated using X-ray crystallography, providing a detailed view of the molecular configuration .
Molecular Structure Analysis
The molecular structure of pyrazole carbaldehydes is characterized by the presence of a pyrazole ring attached to a carbaldehyde group. The pyrazole ring is a five-membered heterocycle containing nitrogen atoms, which contributes to the compound's reactivity and potential biological activity. The structural analysis of these compounds is often performed using NMR spectroscopy, including 1H, 13C, 15N, and, in some cases, 77Se NMR when selenium-containing groups are present. These techniques allow for the determination of the chemical environment of each atom within the molecule, providing insights into the electronic distribution and potential reactive sites .
Chemical Reactions Analysis
Pyrazole carbaldehydes are versatile intermediates that can undergo various chemical reactions. They can react with nucleophiles such as 2-selanyl-1-ethanol to form novel compounds like 2-(pyrazol-4-yl)-1,3-oxaselenolanes. The reaction typically occurs at room temperature and involves the use of trimethylchlorosilane followed by treatment with triethylamine. The resulting compounds are confirmed using IR and NMR spectroscopy, which indicates the successful formation of the desired products and provides information on the functional groups present .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carbaldehydes are influenced by the substituents attached to the pyrazole ring and the carbaldehyde group. These properties include solubility, melting point, and reactivity, which are essential for understanding the compound's behavior in various environments and reactions. The review of pyrazole-3(4)-carbaldehydes encompasses data on synthesis methods, chemical reactions, and biological activity, indicating that these compounds have been extensively studied for their diverse applications in medicinal chemistry and as building blocks in organic synthesis .
Applications De Recherche Scientifique
Potent Inhibitors Synthesis
Pyrazole-4-carbaldehyde derivatives have been utilized as starting materials for synthesizing potent inhibitors of 5α-reductase and aromatase, offering potential applications in treating conditions like prostate cancer and androgenetic alopecia. The synthesis process involves condensation reactions to produce Schiff bases and other derivatives with significant inhibitory activity, highlighting the chemical's role in developing therapeutic agents (El-Naggar et al., 2020).
Antimicrobial and Anti-inflammatory Agents
The compound has also served as a precursor in the synthesis of novel pyrazole derivatives with promising antimicrobial, anti-inflammatory, and antioxidant properties. These activities are determined through various in vitro assays and molecular docking studies, suggesting the potential of pyrazole-4-carbaldehyde derivatives in developing new pharmaceuticals (Thangarasu et al., 2019).
Material Science Applications
In material science, aminomethylene derivatives of pyrazole have been synthesized, leading to the formation of dinuclear metal-chelates with potential applications in magnetic materials and catalysis. These complexes exhibit unique magnetic and spectral properties, indicative of the versatility of pyrazole derivatives in designing functional materials (Uraev et al., 2020).
Organic Synthesis and Catalysis
Pyrazole-4-carbaldehyde derivatives have been used in various organic synthesis and catalysis applications, such as the efficient ultrasound-assisted synthesis of quinolinyl chalcones. These compounds show significant anti-microbial properties and moderate antioxidant activity, demonstrating the compound's utility in synthesizing biologically active molecules (Prasath et al., 2015).
Novel Catalysts and Green Chemistry
Additionally, novel, biological-based nano organocatalysts have been developed from pyrazole derivatives for synthesizing various organic compounds under mild and green conditions. These catalysts are characterized by their high efficiency and eco-friendliness, aligning with the principles of green chemistry and sustainability (Zolfigol et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 1-(2-Methanesulfonylethyl)-1h-pyrazole-4-carbaldehyde is Phosphodiesterase 4 (PDE4) . PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP) and is centrally involved in the cytokine production of inflammatory cells .
Mode of Action
1-(2-Methanesulfonylethyl)-1h-pyrazole-4-carbaldehyde, as a PDE4 inhibitor, blocks the synthesis of several pro-inflammatory cytokines and chemokines, such as tumor necrosis factor alpha, interleukin 23, CXCL9, and CXCL10 in multiple cell types . Unlike biologics, which neutralize pro-inflammatory mediators at the protein level, this compound modulates the production of these mediators at the level of mRNA expression .
Biochemical Pathways
The compound affects the cAMP pathway, a common and versatile signaling mechanism in eukaryotic cells . By inhibiting PDE4, it prevents the degradation of cAMP into adenosine monophosphate (AMP), leading to an increase in intracellular cAMP . This regulation results in the modulation of various cellular functions and inflammatory responses .
Result of Action
The compound has profound anti-inflammatory properties. It interferes with the production of leukotriene B4, inducible nitric oxide synthase, and matrix metalloproteinase, reducing complex inflammatory processes such as dendritic cell infiltration, epidermal skin thickening, and joint destruction . It also increases the production of anti-inflammatory cytokines .
Safety and Hazards
This product is not intended for human or veterinary use. It is for research use only.
Orientations Futures
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Propriétés
IUPAC Name |
1-(2-methylsulfonylethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-13(11,12)3-2-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSHVABWLHJKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1C=C(C=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2517021.png)
![3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2517024.png)

![{2-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2517026.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2517027.png)

![N-(3-chlorobenzyl)-4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2517029.png)
![(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride](/img/structure/B2517030.png)




![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2517039.png)
![7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2517042.png)